Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-
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Overview
Description
Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a sulfonyl group attached to a pyridine ring, which is further substituted with a dichlorophenyl group. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- typically involves multiple steps. One common method includes the reaction of 2,3-dichloroaniline with 3-chloropyridine-2-sulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are often related to its ability to interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide (DMA): A widely used solvent in organic synthesis, but not prepared from acetamide.
Acetylacetone: Used in the ammonolysis process to produce acetamide.
Urea: Contains two amide groups and is structurally related to acetamide.
Uniqueness
Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl and pyridinyl groups enhances its reactivity and potential for various applications, making it a valuable compound in scientific research.
Properties
CAS No. |
55841-90-2 |
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Molecular Formula |
C13H11Cl2N3O3S |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C13H11Cl2N3O3S/c1-8(19)18-22(20,21)11-6-3-7-16-13(11)17-10-5-2-4-9(14)12(10)15/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI Key |
QXLQBFHPRAUABX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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